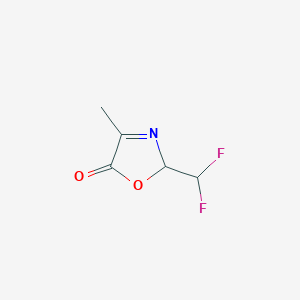
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DFM or difluoromethyl oxazole and is used in various fields of research, including medicinal chemistry, drug development, and organic synthesis.
Mecanismo De Acción
DFM's mechanism of action is not fully understood, but it is believed to interact with various cellular targets, including ion channels, enzymes, and receptors. The compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and 5-lipoxygenase. Additionally, DFM has been shown to modulate the activity of neurotransmitter receptors, including GABA and glutamate receptors.
Efectos Bioquímicos Y Fisiológicos
DFM has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFM's unique properties make it an attractive compound for use in various laboratory experiments. Its ease of synthesis and low toxicity make it an ideal candidate for drug development and medicinal chemistry research. However, its limited solubility in water and other solvents can pose challenges in certain experiments.
Direcciones Futuras
DFM's potential use in drug development and medicinal chemistry research makes it an exciting area of study. Future research could focus on further elucidating its mechanism of action and identifying specific cellular targets. Additionally, investigations into its potential use in the treatment of neurodegenerative disorders and other diseases could lead to the development of novel therapeutics.
Métodos De Síntesis
DFM can be synthesized through various methods, including the reaction of difluoromethyl ketones with nitriles, followed by cyclization. Another method involves the reaction of difluoromethyl ketones with hydroxylamine-O-sulfonic acid, followed by cyclization. Additionally, DFM can be synthesized through the reaction of difluoromethyl ketones with nitroalkenes, followed by reduction and cyclization.
Aplicaciones Científicas De Investigación
DFM has been extensively studied for its potential use in drug development. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
154140-57-5 |
|---|---|
Nombre del producto |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
Fórmula molecular |
C5H5F2NO2 |
Peso molecular |
149.1 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H5F2NO2/c1-2-5(9)10-4(8-2)3(6)7/h3-4H,1H3 |
Clave InChI |
CEVWGOYYCZJNBA-UHFFFAOYSA-N |
SMILES |
CC1=NC(OC1=O)C(F)F |
SMILES canónico |
CC1=NC(OC1=O)C(F)F |
Sinónimos |
5(2H)-Oxazolone,2-(difluoromethyl)-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



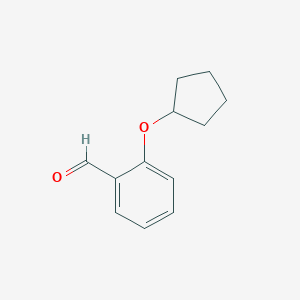
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
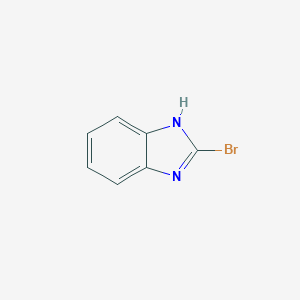
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
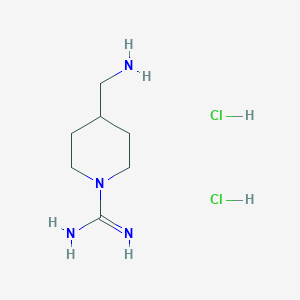

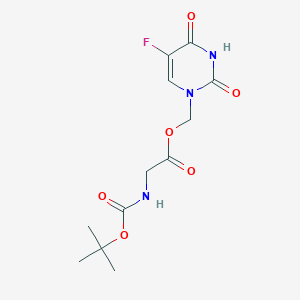
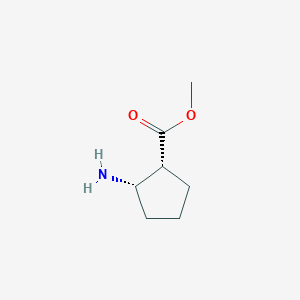
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
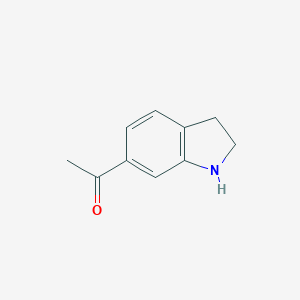
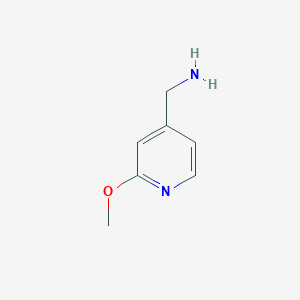
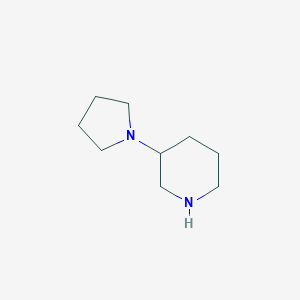
![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)